

(R)-DI-2-Naphthylprolinol: A Comprehensive Technical Guide to Safety and Handling

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Compound of Interest

Compound Name: (R)-DI-2-Naphthylprolinol

Cat. No.: B135629

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(R)- α,α -Di(2-naphthyl)-2-pyrrolidinemethanol, commonly referred to as **(R)-DI-2-Naphthylprolinol**, is a chiral amino alcohol widely utilized as a precursor for the preparation of the Corey-Bakshi-Shibata (CBS) catalyst. This catalyst is renowned for its efficacy in the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols, a critical transformation in the synthesis of numerous pharmaceutical agents and fine chemicals. Given its role in synthetic organic chemistry, a thorough understanding of its safety and handling is paramount for laboratory personnel. This guide provides an in-depth overview of the safety, handling, and relevant experimental protocols associated with **(R)-DI-2-Naphthylprolinol**.

Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for **(R)-DI-2-Naphthylprolinol** is not readily available, data for its enantiomer, (S)-(-)- α,α -Di(2-naphthyl)-2-pyrrolidine methanol, provides essential safety information that can be considered applicable due to their identical physical and chemical properties, apart from their optical rotation.

Hazard Identification

(R)-DI-2-Naphthylprolinol is classified as a hazardous substance with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- H413: May cause long lasting harmful effects to aquatic life.

Signal Word: Warning

Precautionary Measures and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling **(R)-DI-2-Naphthylprolinol**, the following precautionary statements and personal protective equipment are recommended:

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P271: Use only outdoors or in a well-ventilated area.
- P273: Avoid release to the environment.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.

Personal Protective Equipment (PPE):

- Eye/Face Protection: Use chemical safety goggles and a face shield.[1][2]
- Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Fire-resistant materials like Nomex are preferable for lab coats.[1][3]

- Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved N95 dust mask or a respirator with an appropriate filter.

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

- If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

Storage and Disposal

- Storage: Store in a tightly closed container in a dry, well-ventilated place. The compound is air and light-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[\[3\]](#)[\[4\]](#)
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Quantitative Data Summary

The following table summarizes key quantitative data for (S)-(-)- α,α -Di-(2-naphthyl)-2-pyrrolidine methanol, which is expected to be identical for the (R)-enantiomer.

Property	Value	Reference
Molecular Formula	C ₂₅ H ₂₃ NO	
Molecular Weight	353.46 g/mol	
Melting Point	138-143 °C	
Form	Powder	

Experimental Protocols

(R)-DI-2-Naphthylprolinol is a key precursor in the Corey-Bakshi-Shibata (CBS) reduction, a widely used method for the enantioselective reduction of ketones.[\[5\]](#)[\[6\]](#)[\[7\]](#) The following is a detailed protocol for the asymmetric reduction of acetophenone, a common substrate for this reaction.

Preparation of the (R)-2-Methyl-CBS-oxazaborolidine Catalyst *in situ*

The active CBS catalyst is typically generated *in situ* from **(R)-DI-2-Naphthylprolinol** and a borane source.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- **(R)-DI-2-Naphthylprolinol**
- Borane-dimethyl sulfide complex (BMS) or Borane-THF complex
- Anhydrous Tetrahydrofuran (THF)
- Nitrogen or Argon gas supply
- Schlenk flask or a flame-dried round-bottom flask with a septum

Procedure:

- Under an inert atmosphere (nitrogen or argon), add **(R)-DI-2-Naphthylprolinol** (1 equivalent) to a flame-dried flask equipped with a magnetic stir bar.

- Add anhydrous THF to dissolve the prolinol derivative.
- Cool the solution to 0 °C in an ice bath.
- Slowly add the borane source (e.g., BMS, 1.1 equivalents) dropwise to the stirred solution.
- Allow the mixture to stir at 0 °C for 15-30 minutes to ensure the formation of the active catalyst.

Asymmetric Reduction of Acetophenone

Materials:

- In situ prepared (R)-2-Methyl-CBS-oxazaborolidine catalyst
- Acetophenone
- Borane-dimethyl sulfide complex (BMS) or Borane-THF complex
- Anhydrous Tetrahydrofuran (THF)
- Methanol
- 2 M Hydrochloric acid
- Dichloromethane or Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

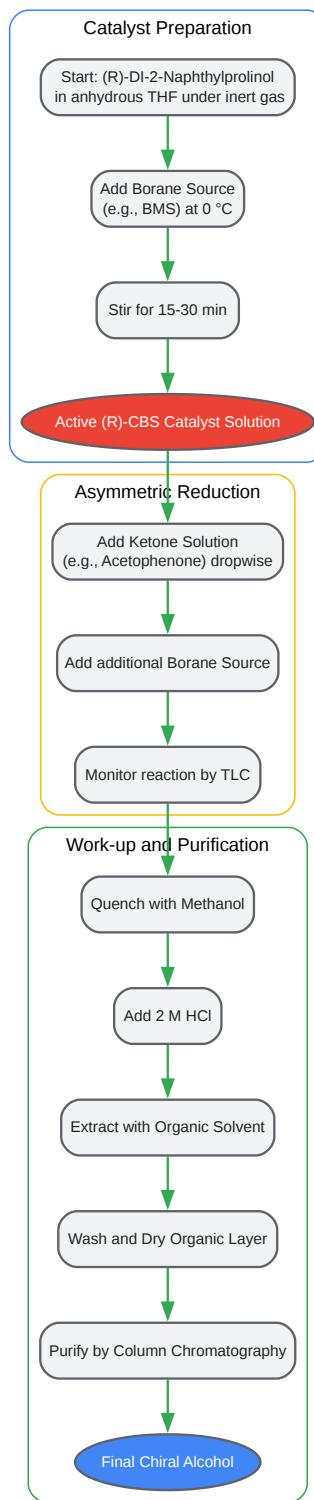
- To the freshly prepared catalyst solution at 0 °C, slowly add a solution of acetophenone (1 equivalent) in anhydrous THF dropwise over approximately 30 minutes.
- Add an additional equivalent of the borane source dropwise to the reaction mixture.

- Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
- Once the reaction is complete, cool the mixture to -30 °C and slowly quench by the dropwise addition of methanol.
- Allow the mixture to warm to room temperature and stir for 30 minutes.
- Add 2 M HCl and stir for another 30 minutes.
- Transfer the mixture to a separatory funnel and extract with an organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield the chiral (R)-1-phenylethanol.

Visualizations

Experimental Workflow for CBS Reduction

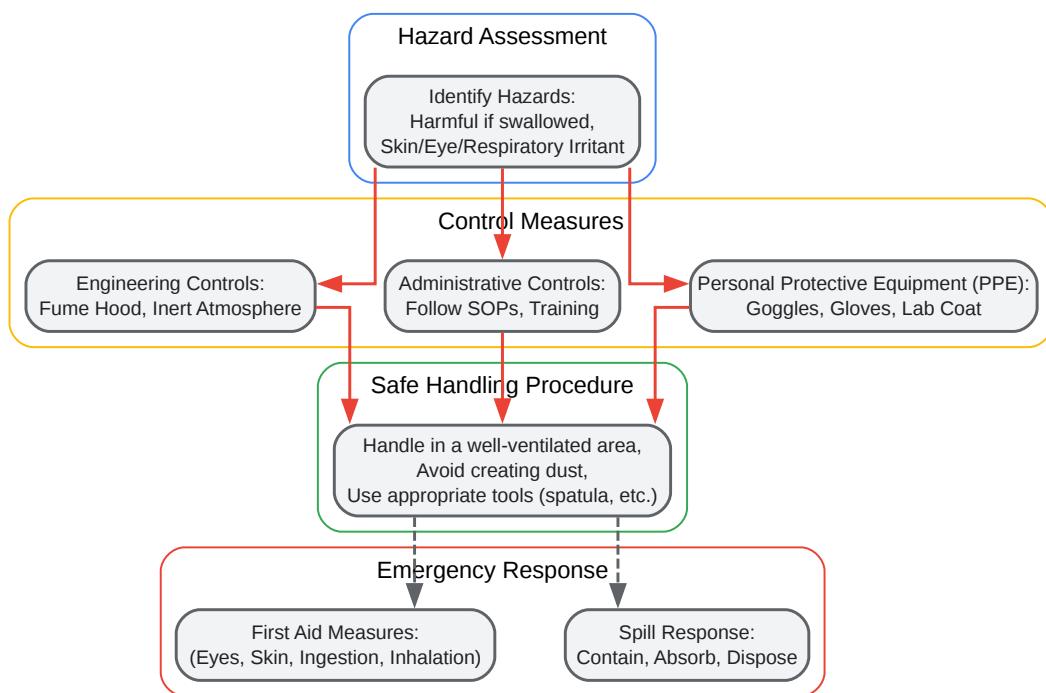
The following diagram illustrates the general workflow for the Corey-Bakshi-Shibata reduction of a ketone.

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Caption: Workflow for the CBS reduction of a ketone.

Logical Relationship of Safety Precautions

This diagram outlines the logical flow of safety precautions when handling **(R)-DI-2-Naphthylprolinol**.

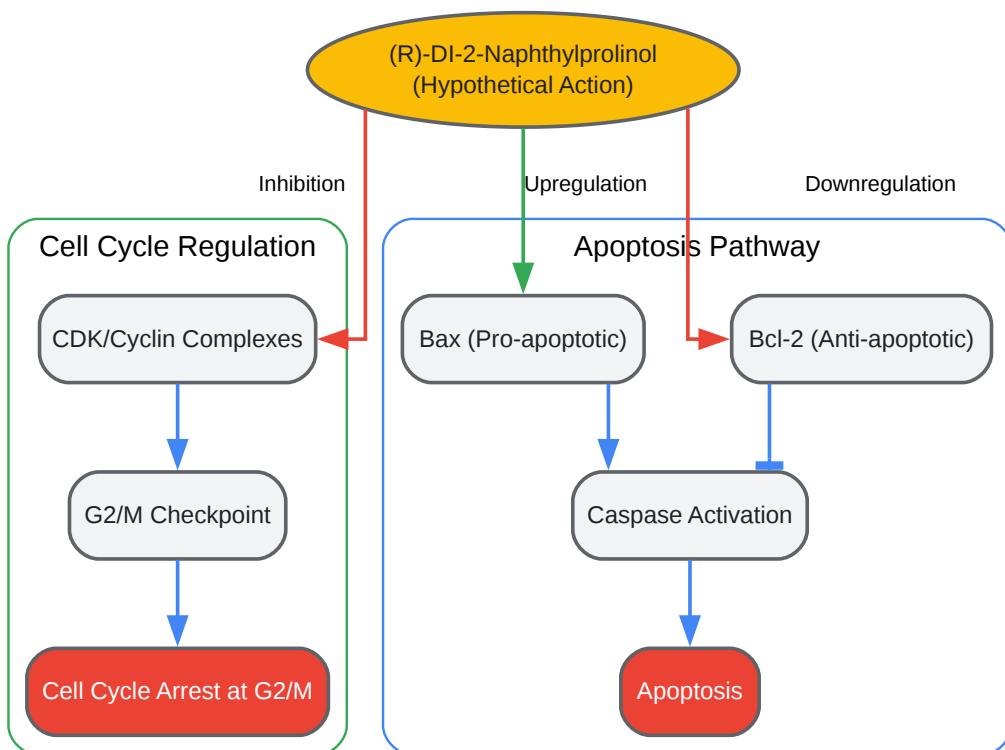


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Caption: Logical flow of safety precautions for handling **(R)-DI-2-Naphthylprolinol**.

Hypothetical Signaling Pathway for Prolinol Analogs in Cancer Cells

While no specific biological activity has been reported for **(R)-DI-2-Naphthylprolinol**, studies on other proline analogs have shown antiproliferative effects on cancer cells, including the induction of cell cycle arrest and apoptosis.^[12] The following diagram illustrates a hypothetical signaling pathway based on these findings. It is important to note that this pathway is speculative and not experimentally verified for **(R)-DI-2-Naphthylprolinol** itself.



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Caption: Hypothetical signaling pathway for prolinol analogs in cancer cells.

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